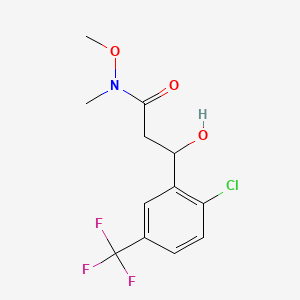
3-(2-Chloro-5-(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chloro-5-(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is a complex organic compound characterized by the presence of a trifluoromethyl group, a chloro-substituted phenyl ring, and a hydroxy group
Preparation Methods
The synthesis of 3-(2-Chloro-5-(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide typically involves multiple steps. One common method includes the following steps:
Formation of the chloro-substituted phenyl ring: This can be achieved through the chlorination of a suitable precursor, such as 3-picoline, followed by aromatic nuclear chlorination.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents like trifluoromethylsilane or sodium trifluoroacetate.
Formation of the hydroxy group: This can be introduced through a hydroxylation reaction using appropriate reagents and conditions.
Final assembly: The final step involves the coupling of the intermediate compounds to form the desired product.
Chemical Reactions Analysis
3-(2-Chloro-5-(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under suitable conditions.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, to form alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2-Chloro-5-(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-5-(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors by forming strong hydrogen bonds and hydrophobic interactions . The chloro-substituted phenyl ring can also contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar compounds to 3-(2-Chloro-5-(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide include:
2-Chloro-5-(trifluoromethyl)phenyl isocyanate: Used in the production of various agrochemicals.
2-Chloro-5-(trifluoromethyl)pyridine: Employed in the synthesis of crop-protection products.
Compared to these compounds, this compound is unique due to the presence of the hydroxy and methoxy groups, which can significantly influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H13ClF3NO3 |
|---|---|
Molecular Weight |
311.68 g/mol |
IUPAC Name |
3-[2-chloro-5-(trifluoromethyl)phenyl]-3-hydroxy-N-methoxy-N-methylpropanamide |
InChI |
InChI=1S/C12H13ClF3NO3/c1-17(20-2)11(19)6-10(18)8-5-7(12(14,15)16)3-4-9(8)13/h3-5,10,18H,6H2,1-2H3 |
InChI Key |
TTWQMZRTPLJLHK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)CC(C1=C(C=CC(=C1)C(F)(F)F)Cl)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















